molecular formula C9H18N2O3 B8615653 2-Methoxyethyl piperidin-4-ylcarbamate CAS No. 141498-54-6

2-Methoxyethyl piperidin-4-ylcarbamate

Cat. No.: B8615653
CAS No.: 141498-54-6
M. Wt: 202.25 g/mol
InChI Key: SFBZFUAUXKERGN-UHFFFAOYSA-N
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Description

2-Methoxyethyl piperidin-4-ylcarbamate is a piperidine-derived carbamate compound characterized by a six-membered saturated amine ring (piperidine) substituted with a carbamate group at the 4-position. The carbamate moiety is further functionalized with a 2-methoxyethyl chain, which enhances solubility and modulates biological interactions. This compound is synthesized via multi-step pathways, including acylation and reduction of piperidine precursors, as demonstrated in the conversion of piperidine-4-carboxylic acid to carbamate intermediates . Its structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in drug discovery targeting enzymes or receptors sensitive to carbamate derivatives.

Properties

CAS No.

141498-54-6

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

2-methoxyethyl N-piperidin-4-ylcarbamate

InChI

InChI=1S/C9H18N2O3/c1-13-6-7-14-9(12)11-8-2-4-10-5-3-8/h8,10H,2-7H2,1H3,(H,11,12)

InChI Key

SFBZFUAUXKERGN-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)NC1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Differences Similarity Score Applications/Properties References
2-Methoxyethyl pyridin-4-ylcarbamate Piperidine replaced with pyridine (aromatic ring) 0.98 Higher lipophilicity; potential for CNS-targeting drugs due to aromatic nitrogen
tert-Butyl piperidin-4-ylcarbamate 2-Methoxyethyl replaced with tert-butyl group N/A Improved hydrolytic stability; used as a protective group in peptide synthesis
Ethyl 2-(piperidin-4-yl)acetate Carbamate replaced with ester group 0.95 Lower hydrogen-bonding capacity; altered pharmacokinetics
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid Carbamate replaced with boronic acid; aromatic scaffold N/A Fungal histone deacetylase inhibition (IC₅₀ ~1 µM)
Diphenyltin(IV) (2-methoxyethyl)methyldithiocarbamate Carbamate replaced with dithiocarbamate; organotin complex N/A Cytotoxic against leukemia cells (K562); induces apoptosis

Key Findings from Comparative Studies

Replacement of piperidine with pyridine (as in 2-Methoxyethyl pyridin-4-ylcarbamate) introduces aromaticity, increasing lipophilicity and blood-brain barrier permeability .

Biological Activity: Boronic acid derivatives with 2-methoxyethyl phenoxy groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show superior inhibitory activity against fungal histone deacetylases (IC₅₀ ~1 µM) compared to trichostatin A (IC₅₀ ~1.5 µM) . Organotin(IV) dithiocarbamates, such as diphenyltin(IV) derivatives, demonstrate potent cytotoxicity (e.g., 80% inhibition of K562 leukemia cells at 10 µM) due to tin-mediated DNA damage .

Synthetic Utility :

  • The tert-butyl carbamate analog serves as a protective group in multi-step syntheses, enabling selective deprotection under acidic conditions .
  • Microwave-assisted hydrolysis of 2-Methoxyethyl piperidin-4-ylcarbamate derivatives accelerates conversion to secondary amines, streamlining drug development workflows .

Solubility and Stability :

  • The 2-methoxyethyl chain in the target compound improves aqueous solubility compared to alkyl-substituted analogs (e.g., methyl or ethyl carbamates) .
  • Phosphonate derivatives (e.g., bis(2-methoxyethyl) methylphosphonate) exhibit higher hydrolytic stability, making them suitable for prolonged biological activity .

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